Naloxone D5
Description
Significance of Deuterium (B1214612) Labeling in Pharmacological Investigations
Deuterium labeling, the substitution of hydrogen atoms with deuterium, is a particularly valuable technique in pharmacology nih.govmdpi.comnih.gov. The deuterium-carbon bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability and a slower rate of degradation by metabolic enzymes mdpi.comnih.gov. This enhanced stability can translate into improved pharmacokinetic properties, such as an increased drug half-life and exposure, potentially allowing for reduced dosing frequency nih.govmdpi.comnih.gov.
Furthermore, deuterium labeling can influence drug selectivity by redirecting metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites nih.govnih.gov. In analytical chemistry, deuterium-labeled compounds are frequently employed as internal standards in mass spectrometry musechem.com. Their near-identical chemical and physical properties to the target analyte, coupled with a distinct mass signature, allow for precise quantification and compensation for variations in sample preparation and detection, thereby minimizing matrix effects and improving assay accuracy musechem.comwuxiapptec.comresearchgate.net.
Overview of Naloxone (B1662785) D5 as a Research Tool and Analytical Standard
Naloxone D5 is a stable isotope-labeled analog of naloxone, specifically designed for use as an internal standard in quantitative analytical methods caymanchem.comcerilliant.comsigmaaldrich.comcerilliant.com. Its formal name is (5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propen-1-yl-1,1,2,3,3-d5)-morphinan-6-one, and it is characterized by the replacement of five hydrogen atoms with deuterium caymanchem.comsigmaaldrich.com. This deuteration results in a molecular weight of 332.4 g/mol , distinct from the non-deuterated naloxone caymanchem.comsigmaaldrich.com.
This compound is primarily utilized in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications caymanchem.comcerilliant.comsigmaaldrich.comcerilliant.com. Its role as an internal standard is critical for the accurate quantification of naloxone in various biological matrices, including plasma and urine, across diverse research areas such as forensic analysis, clinical toxicology, and pharmaceutical drug development caymanchem.comcerilliant.comsigmaaldrich.comcerilliant.comuoa.grntnu.no. By co-eluting with naloxone and having similar ionization properties, this compound helps to correct for variations in sample recovery and instrument response, ensuring reliable and reproducible analytical results wuxiapptec.comresearchgate.net.
Table 1: Key Properties of Naloxone-D5
| Property | Value |
| Formal Name | (5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propen-1-yl-1,1,2,3,3-d5)-morphinan-6-one |
| CAS Number | 1261079-38-2 |
| Molecular Formula | C₁₉H₁₆D₅NO₄ |
| Molecular Weight | 332.4 g/mol |
| Purity | ≥98% (typical) |
| Primary Use | Analytical Reference Standard / Internal Standard |
| Applications | LC-MS/MS, GC-MS in Forensic, Clinical Toxicology, and Pharmaceutical Analysis |
| Supplied As | Typically a neat solid or solution in methanol |
Contextualizing this compound within Opioid Receptor Antagonist Research
Naloxone is a critical opioid receptor antagonist, recognized for its ability to rapidly reverse the effects of opioid overdose by competitively binding to opioid receptors, particularly the μ-opioid receptor (MOR) drugbank.comwikipedia.orgfda.govunsw.edu.auacs.org. It acts as a competitive inhibitor, blocking the action of both endogenous and exogenous opioids without producing significant pharmacological effects itself in the absence of opioids drugbank.comwikipedia.orgunsw.edu.au. This mechanism makes naloxone an essential medication in emergency medicine and a subject of extensive pharmacological study drugbank.comwikipedia.orgfda.gov.
In research settings investigating naloxone's pharmacokinetics, pharmacodynamics, and its efficacy in various contexts, accurate quantification is paramount uoa.grresearchgate.netnih.govnih.govbiorxiv.org. This compound plays a vital role in these studies by serving as a reliable internal standard. Its use in LC-MS/MS methods, for instance, allows researchers to precisely measure naloxone concentrations in biological samples, thereby enabling a deeper understanding of its absorption, distribution, metabolism, and elimination profiles under different experimental conditions uoa.grntnu.noresearchgate.netnih.govbiorxiv.org. This precise measurement capability supports the development and validation of analytical methods used in pharmaceutical research and clinical applications related to opioid receptor modulation.
Table 2: Benefits of Deuterium Labeling in Pharmaceutical Research
| Benefit | Description | Supporting Evidence (General) |
| Improved Pharmacokinetics | Slowed metabolism, increased half-life, enhanced exposure, potentially reduced dosing frequency. | nih.govmdpi.comnih.govresearchgate.net |
| Enhanced Metabolic Stability | Stronger C-D bonds resist enzymatic degradation, leading to greater stability against metabolic pathways. | mdpi.comnih.gov |
| Improved Selectivity | Reduced formation of non-selective or undesirable metabolites. | nih.gov |
| Reduced Toxicity | Altered metabolic pathways can decrease the formation of toxic metabolites, potentially improving drug safety. | mdpi.comresearchgate.net |
| Analytical Precision | Serves as an internal standard in mass spectrometry, enabling accurate and precise quantification of analytes. | musechem.comcaymanchem.comuoa.grntnu.noresearchgate.netnih.gov |
| Minimization of Matrix Effects | Similar physicochemical properties to the analyte help correct for ionization suppression/enhancement in LC-MS. | wuxiapptec.comresearchgate.net |
Table 3: Applications of Naloxone-D5 as an Analytical Standard
| Analytical Technique | Application Area | Purpose | Supporting Evidence |
| LC-MS/MS | Pharmaceutical Analysis | Quantification of naloxone in biological matrices, pharmacokinetic studies, drug metabolism research | caymanchem.comuoa.grntnu.noresearchgate.netnih.govbiorxiv.org |
| GC-MS | Forensic Analysis | Identification and quantification of naloxone in forensic samples | caymanchem.comcerilliant.comsigmaaldrich.comcerilliant.com |
| LC-MS | Clinical Toxicology | Monitoring naloxone levels in clinical settings | caymanchem.comcerilliant.comsigmaaldrich.comcerilliant.com |
| LC-MS | Isotope Dilution Methods | Precise quantification of naloxone by accounting for sample preparation and detection variability | cerilliant.comcerilliant.com |
Structure
3D Structure
Properties
IUPAC Name |
4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Derivatization of Naloxone D5
Advanced Synthesis Routes for Deuterated Naloxone (B1662785) Analogues
The synthesis of Naloxone D5 is centered around the introduction of a deuterated N-allyl group to the noroxymorphone (B159341) backbone. This is typically achieved through a late-stage N-alkylation reaction, which is a common strategy in the synthesis of various opioid antagonists.
Specific Deuteration Strategies and Reaction Mechanisms
The core of the deuteration strategy for this compound lies in the use of a fully deuterated allylating agent. The most common precursor for this is allyl-d5 bromide. The synthesis of this key reagent begins with a deuterated allyl alcohol (allyl-d5 alcohol). The reaction mechanism for the conversion of allyl-d5 alcohol to allyl-d5 bromide generally involves treatment with a brominating agent, such as hydrobromic acid, often in the presence of a strong acid like sulfuric acid to facilitate the substitution of the hydroxyl group.
The subsequent N-alkylation of noroxymorphone with allyl-d5 bromide proceeds via a nucleophilic substitution reaction. The secondary amine of noroxymorphone acts as the nucleophile, attacking the electrophilic carbon of the allyl-d5 bromide and displacing the bromide leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.
Incorporation of Deuterium (B1214612) at Allyl Positions
The five deuterium atoms in this compound are specifically located on the N-allyl group (CD2=CD-CD2-). This is achieved by using an isotopically enriched starting material, namely allyl-d5 alcohol, where all five hydrogen positions on the allyl group have been replaced with deuterium. The subsequent conversion to allyl-d5 bromide and the N-alkylation reaction are designed to be non-exchange reactions, ensuring that the deuterium atoms remain at their designated positions throughout the synthetic sequence. The stability of the C-D bonds under the reaction conditions is critical for maintaining the isotopic integrity of the final product.
Precursor Chemistry and Derivatization for Labeling
The primary precursor for the synthesis of this compound is noroxymorphone. This key intermediate is typically derived from natural opiates like thebaine or morphine through a series of chemical transformations that include N-demethylation. The synthesis of noroxymorphone is a well-established process in medicinal chemistry.
The derivatization for isotopic labeling involves the reaction of noroxymorphone with the deuterated alkylating agent, allyl-d5 bromide. The selection of the appropriate solvent and base is crucial for optimizing the reaction yield and purity. Common solvents for this type of N-alkylation include polar aprotic solvents like dimethylformamide (DMF), while inorganic bases such as potassium carbonate are often employed.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
|---|---|
| Noroxymorphone | Precursor molecule containing the core morphinan (B1239233) structure. |
| Allyl-d5 alcohol | Deuterated starting material for the synthesis of the alkylating agent. |
| Hydrobromic acid | Reagent for the conversion of allyl-d5 alcohol to allyl-d5 bromide. |
| Allyl-d5 bromide | Deuterated alkylating agent for the introduction of the N-allyl-d5 group. |
| Potassium carbonate | Base used to facilitate the N-alkylation reaction. |
Assessment of Isotopic Enrichment and Purity
Ensuring the high isotopic enrichment and chemical purity of this compound is paramount for its use as an internal standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization Techniques for Deuteration Confirmation
Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the molecular weight and assessing the isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak that is five mass units higher than that of unlabeled naloxone, corresponding to the incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a highly accurate mass measurement. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of isotopic enrichment. This involves comparing the observed intensities of the different isotopic peaks (M+0, M+1, M+2, etc.) with the theoretical distribution for a given level of deuterium incorporation. This analysis can also identify the presence of any partially deuterated or non-deuterated species.
Chromatographic Purity Evaluation for Research Grade Material
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of this compound. The compound is separated from any potential impurities on a chromatographic column, and the purity is typically assessed by measuring the peak area of the main component relative to the total peak area of all components detected, usually by UV detection. For research-grade material, the purity is expected to be high, often greater than 98%.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for both purity assessment and confirmation of identity. LC-MS allows for the separation of the deuterated compound from any impurities, while the mass spectrometer provides mass information for each separated component, confirming that the main peak corresponds to this compound and helping to identify any impurities.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| ¹H NMR | Structural confirmation and verification of deuteration. | Absence of signals for the N-allyl protons. |
| ¹³C NMR | Structural confirmation and verification of deuteration. | Splitting and attenuation of signals for the N-allyl carbons. |
| Mass Spectrometry | Determination of molecular weight and isotopic enrichment. | Molecular ion peak shifted by +5 m/z units; analysis of isotopic distribution. |
| HPLC | Assessment of chemical purity. | Determination of the percentage purity of the compound. |
Considerations for Scale-up in Research and Analytical Production
The transition from bench-scale synthesis to larger-scale production of this compound for research and analytical purposes involves a distinct set of challenges that must be systematically addressed. As an isotopically labeled internal standard, the paramount importance of chemical and isotopic purity dictates rigorous control over the entire manufacturing process. Scaling up requires careful consideration of synthetic route efficiency, purification strategies, and analytical validation to ensure the final product meets the stringent specifications required for its use in quantitative analyses.
Key considerations in the scale-up process include the economic viability of starting materials, the reproducibility of reaction conditions at a larger volume, and the implementation of scalable purification techniques that can consistently yield high-purity this compound. Furthermore, maintaining the isotopic integrity of the deuterium labels throughout the multi-step synthesis is a critical challenge.
Sourcing and Cost-Effectiveness of Labeled Precursors
The synthesis of this compound typically involves the introduction of deuterium atoms via a labeled reagent at a specific step in the synthetic pathway. A common strategy for molecules like naloxone is N-alkylation of the nor-naloxone precursor with a deuterated allyl group (e.g., allyl-d5 bromide). The availability and cost of such deuterated reagents are primary considerations for scale-up. chemicalsknowledgehub.com The high cost of carbon-14 (B1195169) and other isotopes often necessitates that they are incorporated as late as possible in a synthesis to maximize efficiency and minimize costs, a principle that also applies to complex deuterium labeling. chemicalsknowledgehub.com
When moving from milligram-scale laboratory synthesis to gram- or kilogram-scale production, the cost of these precursors can become a significant driver of the final product's price. A thorough evaluation of suppliers and the synthesis of the labeled reagent itself may be required to ensure a stable and cost-effective supply chain.
Reaction Optimization and Control
Reactions that are straightforward on a small scale can present significant challenges during scale-up. For the synthesis of this compound, critical steps such as the N-alkylation require precise control over reaction parameters to maximize yield and minimize impurity formation.
Key parameters for optimization include:
Temperature Control: Exothermic or endothermic reactions require efficient heat transfer systems in larger reactors to maintain a consistent temperature profile, preventing side reactions or incomplete conversion.
Reagent Addition: The rate of addition of the deuterated allylating agent must be carefully controlled to avoid localized high concentrations that could lead to side-product formation.
Mixing Efficiency: Homogeneous mixing is crucial for ensuring consistent reaction kinetics throughout the larger volume. Inadequate mixing can lead to variable product quality and lower yields.
The following table outlines a comparison of challenges and mitigation strategies when moving from a laboratory scale to a production scale.
| Parameter | Laboratory Scale (mg to g) | Production Scale (g to kg) | Mitigation Strategy |
| Heat Transfer | Simple heating mantles or ice baths provide sufficient control. | Surface-area-to-volume ratio decreases, making heat dissipation difficult. | Use of jacketed reactors with controlled heating/cooling fluid circulation. |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Automated, calibrated pumps for controlled addition rates. | Implement process analytical technology (PAT) to monitor reaction progress and adjust addition rates in real-time. |
| Purification | Preparative Thin-Layer Chromatography (TLC) or small-scale column chromatography. | Methods are not scalable and are labor-intensive. | Develop robust, scalable methods like flash chromatography or crystallization. |
| Purity Analysis | Standard HPLC, MS, and NMR. | Higher throughput and more rigorous validation required for batch release. | Implement validated UPLC-HRMS methods for rapid and precise determination of chemical and isotopic purity. nih.govresearchgate.net |
Purification and Isotopic Enrichment
The purification of this compound is a critical step to ensure it is free from chemical impurities, including residual starting materials, reagents, and side products. More importantly, it must be free of any non-deuterated Naloxone, which would compromise its function as an internal standard.
While laboratory-scale purifications often rely on standard column chromatography, these methods are often not economically or practically scalable. For larger quantities, developing a robust crystallization process is often the most effective method for achieving high purity. High-Performance Liquid Chromatography (HPLC) may also be employed for final purification steps. chemicalsknowledgehub.com
Analytical Validation and Quality Control
As this compound is primarily used as an internal standard for quantitative mass spectrometry applications, its purity and identity must be unequivocally established. youtube.com The scale-up process must be accompanied by the development and validation of stringent quality control (QC) methods.
QC testing for batch release of this compound typically includes:
Identity Confirmation: Confirmed by techniques like MS and NMR, comparing the results to a well-characterized reference standard.
Chemical Purity: Often determined by HPLC with UV detection, assessing the area percentage of the main peak.
Isotopic Purity/Enrichment: Determined by HR-MS, which can resolve the different isotopologues and allow for the calculation of the deuterium incorporation percentage. nih.govresearchgate.net
Residual Solvent Analysis: Performed using Gas Chromatography (GC) to ensure that solvents used in the final purification steps are below acceptable limits.
The use of stable isotope-labeled analogs as internal standards is highly recommended to compensate for matrix effects in bioanalytical methods. oup.com Therefore, the scaled-up production must guarantee a product that is chromatographically indistinguishable from the non-labeled analyte under typical LC-MS conditions to ensure accurate quantification. oup.com
Advanced Analytical Techniques Utilizing Naloxone D5
Quantitative Mass Spectrometry Applications
Mass spectrometry-based methods are paramount for the sensitive and selective detection and quantification of naloxone (B1662785). Naloxone D5 is instrumental in improving the reliability of these analyses by compensating for variations in sample preparation, matrix effects, and instrument performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Naloxone Quantification
LC-MS/MS is a widely adopted technique for the quantification of naloxone in various biological fluids, such as plasma and urine, due to its high sensitivity, selectivity, and throughput. This compound is routinely employed as an internal standard in these assays.
The development and validation of bioanalytical methods for naloxone using this compound as an internal standard are critical for reliable pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. These methods are typically validated according to stringent regulatory guidelines, such as those from the FDA zu.edu.pk. Key validation parameters include specificity, linearity, range, accuracy, precision, and stability zu.edu.pkrktech.hu.
Specificity and Linearity: Methods must demonstrate the ability to accurately quantify naloxone in the presence of other compounds. Linearity is established by analyzing calibration standards, with reported ranges for naloxone quantification using this compound extending from 0.25 ng/mL to 20 ng/mL in DPBS rktech.hu. Calibration curves are typically constructed using the ratio of peak areas (analyte to internal standard) versus analyte concentration, often employing weighted linear regression (e.g., 1/x² weighting) zu.edu.pk.
Accuracy and Precision: These metrics assess the reliability of the assay. For instance, in plasma samples, precision and accuracy have been reported to be below 15% for validation samples and quality control (QC) samples. Intra-assay calculated concentrations have shown coefficients of variation (CV) consistently below 20%.
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be reliably quantified. An LOQ of 0.25 ng/mL has been reported for naloxone in DPBS when using this compound as the internal standard rktech.hu.
Stability: Ensuring the analyte and internal standard remain stable throughout the analytical process, including sample storage, freeze-thaw cycles, and during sample preparation and analysis, is a critical component of validation zu.edu.pkrktech.hu.
Effective chromatographic separation and mass spectrometric ionization are crucial for the successful implementation of LC-MS/MS methods. This compound, with its similar physicochemical properties to naloxone, aids in optimizing these parameters.
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, utilizing columns such as Waters ACQUITY BEH C18 or Agilent InfinityLab Poroshell columns. Optimization involves adjusting mobile phase composition, flow rate (e.g., 0.5 mL/min), column temperature (e.g., 30°C), and autosampler temperature (e.g., 4°C) to achieve optimal peak shape and resolution for both naloxone and this compound, ensuring co-elution zu.edu.pkrktech.hu.
Ionization Parameters: Detection is typically performed using positive electrospray ionization (ESI) rktech.hu. Tandem mass spectrometry monitors specific precursor-to-product ion transitions. For naloxone, a common transition is from m/z 328.1 to 212.1, while for this compound, it is from m/z 333.1 to 212.1 zu.edu.pk. Optimization of source parameters, such as capillary voltage and cone voltage, is performed to maximize signal intensity for both the analyte and the internal standard, thereby enhancing assay robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analogue Analysis
GC-MS is another technique where this compound can be utilized as an internal standard for the quantification of naloxone and potentially its related compounds or metabolites. Its stable isotope labeling allows for accurate compensation of matrix effects and variations in sample preparation and instrument response inherent in GC-MS workflows. While specific details on "analogue analysis" using this compound with GC-MS are less extensively documented in the provided sources compared to LC-MS/MS, its role as a reliable internal standard for quantitative GC-MS applications is established.
High-Resolution Accurate Mass Spectrometry (HRAM MS/MS) in Complex Matrices
High-Resolution Accurate Mass Spectrometry (HRAM MS/MS) offers superior specificity and sensitivity, making it particularly valuable for analyzing complex matrices like biological fluids for a broad range of analytes, including drugs of abuse. This compound has been incorporated as one of several internal standards in comprehensive HRAM MS/MS workflows for drug screening and quantification.
Application as an Internal Standard in Isotope Dilution Assays
This compound is exceptionally well-suited for Isotope Dilution Mass Spectrometry (IDMS) assays, a quantitative technique widely regarded as the gold standard due to its inherent capacity to correct for matrix effects and variations in analyte recovery during sample preparation and instrumental analysis.
In an IDMS approach, a precisely known quantity of the stable isotope-labeled internal standard, this compound, is added to the sample at the outset of the analytical process. Both the native analyte (naloxone) and the internal standard (this compound) then undergo identical extraction, purification, and ionization steps. Because their chemical properties are virtually indistinguishable, they experience similar losses or enhancements throughout the workflow. The mass spectrometer can differentiate between naloxone and this compound based on their distinct mass-to-charge ratios. By measuring the ratio of the signal intensities of naloxone to this compound, highly accurate quantification can be achieved, irrespective of the absolute amount of either compound that successfully traverses the analytical pathway. This method significantly enhances the precision and reliability of naloxone measurements, particularly in challenging biological matrices.
Application in Reference Material Certification and Quality Control for Researchthis compound is widely supplied and utilized as a Certified Reference Material (CRM) or an analytical reference standard, reflecting its crucial role in ensuring the quality and reliability of analytical datacerilliant.comcaymanchem.comcerilliant.comcaymanchem.comlgcstandards.com. Reputable manufacturers provide Certificates of Analysis (CoA) that meticulously detail the material's purity, identity, and metrological traceability, often conforming to international standards such as ISO/IEC 17025 and ISO 17034caymanchem.comcaymanchem.comlgcstandards.com. For example, a CoA might specify a purity exceeding 98.5%, determined via HPLC, with documented uncertaintieslgcstandards.com. This certification guarantees the material's suitability for analytical applications, including method development, validation, and routine quality control (QC) in research, forensic, and clinical laboratoriescerilliant.comcaymanchem.comlgcstandards.comaxios-research.com. As a CRM, this compound serves as an essential benchmark for calibrating analytical instruments and validating assay performance, thereby ensuring the accuracy, precision, and reproducibility of quantitative resultsclearsynth.comlgcstandards.com. Its integration into QC procedures aids in monitoring the ongoing performance of analytical methods, enabling the detection of any drift or deviations that could compromise data integritylgcstandards.comaxios-research.com. It is important to note that this compound is strictly intended for analytical purposes and is not for human or animal consumptionlgcstandards.comaxios-research.com.
Data Tables
| Parameter | Specification/Value | Standard/Accreditation | Source(s) |
| Purity (HPLC) | > 98.5% | ISO/IEC 17025 | lgcstandards.com |
| Purity (Example) | 99.839 ± 0.007 % | ISO/IEC 17025 | lgcstandards.com |
| Accreditation | ISO/IEC 17025, ISO 17034 | Reference Material Producer | caymanchem.comcaymanchem.comlgcstandards.com |
| Intended Use | Analytical Purposes | Not for Human/Animal Use | lgcstandards.comaxios-research.com |
| Precision (CV) | < 15% | - | researchgate.netresearchgate.net |
| Accuracy | 90-115% | - | researchgate.net |
| Example LOD | 5-75 ng/mL | - | nih.gov |
| Example False Positive Rate | ~4% (at 75% LOD) | - | nih.gov |
| Example False Negative Rate | ~0.4% (at 125% LOD) | - | nih.gov |
Compound List
Naloxone
this compound
Pharmacokinetic and Metabolic Research Applications of Naloxone D5 in Preclinical Models
In Vitro Metabolic Fate Investigations
In vitro studies using isolated biological systems provide foundational data on how Naloxone (B1662785) D5 is metabolized, offering insights into its stability and the enzymes involved.
Characterization of Metabolic Stability in Hepatic Systems
The metabolic stability of Naloxone D5 in hepatic systems, such as liver microsomes and hepatocytes, is crucial for predicting its in vivo clearance and half-life. Studies using these systems aim to quantify the rate at which this compound is degraded. While specific data for this compound's metabolic stability in these systems are not explicitly detailed in the provided search results, naloxone itself undergoes extensive first-pass metabolism, primarily in the liver nih.gov. This suggests that this compound would also be subject to significant hepatic metabolism. Research into deuterated compounds often involves comparing their stability to the parent compound to understand the impact of deuterium (B1214612) labeling on metabolic pathways nih.gov.
Identification and Quantification of Deuterated Metabolites
A key application of this compound is in the identification and quantification of its metabolites, particularly deuterated forms. Naloxone is primarily metabolized in the liver, with naloxone-3-glucuronide (B1512897) being a major metabolite that is excreted in the urine wikipedia.orghhs.gov. This compound serves as a stable-labeled internal standard for the precise quantification of these metabolites in biological matrices using techniques like LC-MS/MS cerilliant.comsigmaaldrich.com. For instance, Naloxone-D5-3-beta-D-glucuronide is commercially available as a certified reference material for such quantitative analyses in forensic and toxicology studies cerilliant.comsigmaaldrich.com. Studies have utilized Naloxone-D5 as an internal standard to accurately measure naloxone concentrations in various preclinical matrices nih.govdtic.milavma.orgnih.gov.
Role of Cytochrome P450 Enzymes and Other Metabolic Pathways
The metabolism of naloxone involves Phase I and Phase II reactions, with cytochrome P450 (CYP) enzymes playing a significant role in Phase I metabolism, alongside other pathways like glucuronidation for Phase II nih.govhhs.gov. While specific studies detailing the precise CYP enzymes responsible for this compound metabolism are not directly cited, naloxone itself is known to be metabolized by CYP enzymes nih.govby.gov.sg. Deuterated analogs like this compound are instrumental in dissecting these pathways, allowing researchers to trace the metabolic fate of the drug and identify specific enzyme contributions through comparative analysis or by observing how the deuterium label affects metabolic rates nih.gov.
In Vivo Pharmacokinetic Profiling in Animal Models
In vivo studies in preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its parent compound.
Absorption and Distribution Studies in Rodent and Canine Models
This compound is employed in in vivo pharmacokinetic studies to assess how the deuterated analog is absorbed into the bloodstream and distributed throughout the body in various animal models, including rodents and canines nih.govdtic.milavma.org. For example, studies have investigated the pharmacokinetics of naloxone in dogs following different administration routes, using Naloxone-D5 as an internal standard for quantifying plasma concentrations avma.orgbiorxiv.orgbiorxiv.org. Similarly, research in ferrets has utilized Naloxone-D5 to analyze naloxone's pharmacokinetic profile after administration nih.gov. These studies help establish in vivo concentration-time profiles, which are critical for understanding the drug's systemic exposure.
Table 1: Selected In Vivo Pharmacokinetic Parameters of Naloxone in Animal Models (Illustrative Data)
| Animal Model | Route of Administration | Dose (Equivalent) | Tmax (min) | Cmax (ng/mL) | Half-life (min) | Reference |
| Dog | Intramuscular (IM) | 0.4 mg | 22 | 8.1 | 47.4 | avma.org |
| Dog | Transbuccal Swab | 0.8 mg | 15 | 20.0 | N/A | biorxiv.orgbiorxiv.org |
| Dog | Transbuccal Swab | 8.0 mg | 18 | 47.2 | N/A | biorxiv.orgbiorxiv.org |
| Ferret | Intramuscular (IM) | 0.75 mg | 11 | 157 | 75.33 | nih.gov |
| African Green Monkey (Female) | Intramuscular (IM) | 10 mg HED | 8 | N/A | 37 | dtic.mil |
Note: Tmax represents the time to reach maximum plasma concentration. Cmax is the maximum plasma concentration. Half-life refers to the elimination half-life. HED: Human Equivalent Dose. N/A: Not Available in cited snippets.
Elucidation of Elimination Kinetics and Mean Residence Time
Understanding the elimination kinetics of this compound is vital for determining how quickly the compound is cleared from the body. This includes parameters such as clearance rate, volume of distribution, and mean residence time (MRT). Studies using deuterated standards like this compound facilitate accurate measurement of these parameters. For instance, naloxone is known to be rapidly eliminated, with a half-life typically ranging from 60 to 120 minutes due to high clearance researchgate.netresearchgate.net. While specific MRT data for this compound are not explicitly detailed in the provided results, the use of deuterated internal standards is standard practice for precisely determining these pharmacokinetic endpoints in preclinical studies nih.govdtic.milavma.orgnih.gov. Research on nanoparticle formulations of naloxone has shown significant increases in half-life and MRT compared to free naloxone, highlighting the utility of stable isotopes in characterizing such advanced drug delivery systems nih.gov.
Assessment of Deuterium Kinetic Isotope Effects (DKIE) on Drug Disposition
A deuterium-carbon (C-D) bond is stronger and has a lower zero-point energy compared to a hydrogen-carbon (C-H) bond. This increased bond strength requires more energy to break, thereby slowing down the rate of reactions involving C-D bond cleavage, such as enzymatic metabolism mediated by cytochrome P450 (CYP) enzymes. This reduction in metabolic rate can lead to increased metabolic stability, a prolonged biological half-life, and potentially altered pharmacokinetic profiles for the deuterated compound compared to its non-deuterated counterpart.
| Kinetic Isotope Effect (KIE) Principle | Description | Impact on Drug Disposition | Primary Source |
| Definition | The relative change in the rate of a chemical reaction when an atom is substituted with one of its isotopes. | Can influence enzymatic reaction rates, particularly C-H bond cleavage. | juniperpublishers.com |
| Mechanism | Deuterium (D) substitution for Hydrogen (H) in a C-H bond. | C-D bond is stronger than C-H bond, requiring higher activation energy for cleavage. | juniperpublishers.com, dovepress.com |
| Rate of Bond Cleavage | Slower rate of cleavage for C-D bonds compared to C-H bonds. | Reduces the rate of metabolism at deuterated sites. | juniperpublishers.com, dovepress.com |
| Metabolic Stability | Increased stability of the drug molecule against metabolic breakdown at the deuterated position. | Can lead to enhanced resistance to enzymatic degradation. | juniperpublishers.com, dovepress.com |
| Pharmacokinetic Impact | Potential for a longer biological half-life, reduced systemic clearance, and altered exposure (e.g., increased Area Under the Curve - AUC). | Modifications in drug absorption, distribution, metabolism, and excretion (ADME) properties. | juniperpublishers.com, dovepress.com |
While specific research detailing the direct assessment of DKIE on this compound's own disposition is not extensively published, this compound is recognized and utilized as an analytical standard in pharmacokinetic studies. sigmaaldrich.com This implies its use in quantitative bioanalysis of naloxone, a critical step in understanding its disposition kinetics. The principles of DKIE, as described above, provide the theoretical framework for how deuteration could influence naloxone's metabolic profile if such studies were conducted.
Comparative Pharmacokinetics of this compound versus Unlabeled Naloxone in Research Settings
This compound serves as an invaluable tool in comparative pharmacokinetic research by acting as a stable isotope-labeled internal standard. In quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for accurate and precise quantification of analytes in complex biological matrices. This compound, due to its chemical similarity to unlabeled naloxone and the distinct mass difference conferred by deuterium atoms, behaves identically to unlabeled naloxone during sample extraction and chromatographic separation, but can be distinguished by the mass spectrometer.
Studies have validated the use of this compound as an internal standard for the quantification of naloxone in biological samples. For instance, in studies employing LC-MS/MS, this compound has been used for the extraction and quantification of naloxone from plasma. fda.gov The analytical validation typically includes establishing a calibration range and determining the limit of quantification (LOQ), coefficient of variation (CV), and inaccuracy. uoa.gr
Analytical Validation of this compound as an Internal Standard
| Parameter | Value | Method/Context | Source |
| Analyte | Naloxone | LC-MS/MS | uoa.gr |
| Internal Standard | Naloxone-D5 | LC-MS/MS | uoa.gr |
| Calibration Range | 0.02 to 10 ng/mL | Plasma analysis | uoa.gr |
| Limit of Quantification (LOQ) | 0.02 ng/mL | Plasma analysis | uoa.gr |
| LOQ Coefficient of Variation (CV) | < 6.8% | Plasma analysis | uoa.gr |
| LOQ Inaccuracy | < 4.0% | Plasma analysis | uoa.gr |
The comparative aspect arises from the fact that this compound allows for the accurate measurement of unlabeled naloxone's pharmacokinetic parameters across various formulations and administration routes. By using this compound as an internal standard, researchers can reliably determine parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life for unlabeled naloxone. These studies provide critical data for comparing the bioavailability and disposition of different naloxone products.
Comparative Pharmacokinetic Parameters of Unlabeled Naloxone (Illustrative Data)
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (h*ng/mL) | Half-life (hours) | Source |
| Intranasal | 8 mg | 12.3-12.8 | 0.25 | 16.7-19.0 | 1.8-2.7 | drugbank.com |
| Intramuscular | 0.4 mg | 0.876-0.910 | 0.25 | 1.94-1.95 | 1.4 | drugbank.com |
| Intravenous | 2 mg | 26.2 | N/A (bolus) | 12.8 | 1.2 | drugbank.com |
| Intranasal | 1.4 mg | 2.36 ± 0.68 | 20.2 ± 9.4 | 2.62 ± 0.94 | N/A | ntnu.no |
| Intramuscular | 0.8 mg | 3.73 ± 3.34 | 13.6 ± 15.4 | 3.09 ± 0.64 | N/A | ntnu.no |
These data illustrate the type of pharmacokinetic profiles that are elucidated using analytical methods where this compound serves as the internal standard, enabling precise comparisons between different naloxone delivery systems and dosages in research settings.
Compound Names:
Naloxone
this compound
Molecular Pharmacology and Receptor Interaction Studies Using Naloxone D5
Opioid Receptor Binding Dynamics
The interaction of naloxone (B1662785) with opioid receptors is characterized by its competitive binding, affinity, and kinetic properties. These dynamics are crucial for its antagonistic function.
Naloxone's ability to competitively bind to opioid receptors has been extensively studied. In competitive binding assays, naloxone effectively displaces radiolabeled opioid ligands from receptor sites. For instance, in assays using expressed mammalian opioid receptors, naloxone demonstrated high affinity for the μ-opioid receptor (MOR) with a KD of 3.9 nM nih.gov. It also exhibits significant affinity for κ-opioid receptors (KD = 16 nM) and lesser affinity for δ-opioid receptors (KD = 95 nM) nih.gov.
In studies involving amphibian spinal cord tissue, kinetic analysis of [3H]-naloxone binding yielded an observed association rate (kobs) of 0.3505 min-1 and a dissociation rate constant (koff) of 0.2429 min-1, resulting in a KD value of 11.29 nM nih.gov. Competitive binding experiments in microglia reported IC50 values for naloxone binding of 2.73 μM for the (-) enantiomer and 1.57 μM for the (+) enantiomer fda.gov. These assays, typically performed using radioligands, quantify the displacement of a labeled ligand by unlabeled compounds, thereby characterizing binding affinity and potency.
Naloxone is recognized as a non-selective opioid receptor antagonist, binding to μ, δ, and κ opioid receptors, albeit with varying affinities nih.govchem960.comwikipedia.orgguidetopharmacology.org. Its affinity is highest for the MOR, followed by the DOR, and lowest for the KOR wikipedia.org. The selectivity ratios, such as MOR:DOR:KOR, highlight these differences in binding affinity. For instance, naloxone exhibits a MOR:DOR:KOR ratio of approximately 1:15:11 wikipedia.org.
| Receptor Type | Affinity Measure | Value (nM) | Reference |
| μ-opioid receptor (MOR) | KD | 3.9 | nih.gov |
| μ-opioid receptor (MOR) | Ki (general) | 1.1 | wikipedia.org |
| μ-opioid receptor (MOR) | Ki (specific study) | 2.3 | enzymlogic.com |
| κ-opioid receptor (KOR) | KD | 16 | nih.gov |
| κ-opioid receptor (KOR) | Ki | 12 | wikipedia.org |
| δ-opioid receptor (DOR) | KD | 95 | nih.gov |
| δ-opioid receptor (DOR) | Ki (general) | 16 | wikipedia.org |
| δ-opioid receptor (DOR) | Ki (specific study) | 67.5 | wikipedia.org |
| Amphibian spinal cord MOR | KD (kinetic) | 11.3 | nih.gov |
| Amphibian spinal cord MOR | KD (saturation) | 18.7 | nih.gov |
Naloxone's rapid dissociation kinetics from the MOR (koff = 2.4×10-2 s-1) are notable when compared to other ligands like buprenorphine, which exhibits slower dissociation enzymlogic.com. This rapid unbinding contributes to naloxone's effectiveness in acute overdose situations but may also necessitate repeated dosing due to its shorter duration of action compared to some opioids patsnap.combiorxiv.org.
Mechanistic Investigations of Receptor Antagonism
Naloxone functions primarily as a competitive antagonist by directly blocking opioid binding sites. However, research also explores binding site mapping and the potential influence of deuteration on interaction mechanisms.
While naloxone is a direct antagonist, other compounds have been identified that modulate opioid receptor activity allosterically. Notably, negative allosteric modulators (NAMs) have been discovered that enhance naloxone's binding affinity and efficacy by stabilizing an inactive conformation of the MOR decltechnology.com. These NAMs increase naloxone's affinity and decrease its off-rate, thereby potentiating its ability to reverse opioid effects decltechnology.com.
Photocrosslinking studies have been employed to map naloxone's binding sites on the MOR. These investigations, combining computational predictions with experimental photocrosslinking, identified two primary binding sites on the receptor that interact with naloxone. These sites involve specific hydrophobic and polar/uncharged residues, providing insights into the molecular interfaces critical for naloxone binding decltechnology.com.
Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), can influence a molecule's pharmacokinetic and pharmacodynamic properties due to the difference in mass between the isotopes. The C–D bond is stronger and slower to break than the C–H bond, a phenomenon quantified by the Deuterium Kinetic Isotope Effect (DKIE) nih.govgoogle.comunam.mxresearchgate.net. This effect can alter reaction rates, particularly in metabolic processes mediated by enzymes like cytochrome P450, potentially leading to increased metabolic stability and altered drug disposition nih.govgoogle.com.
Studies on deuterated buprenorphine (BUP-D2) demonstrated that it retained the pharmacodynamic properties, including opioid receptor affinity and potency, of its non-deuterated counterpart, while exhibiting significantly reduced metabolism to its active metabolite frontiersin.org. Although direct studies detailing the specific kinetic impact of deuteration on Naloxone D5's interaction with opioid receptors are not extensively reported, the general principle suggests that deuteration could potentially influence binding kinetics by altering bond stability and interactions within the receptor's active site nih.govgoogle.comunam.mx.
Computational Chemistry and Molecular Modeling
Computational methods, including molecular dynamics (MD) simulations and docking studies, have been instrumental in elucidating the molecular mechanisms of naloxone's interaction with opioid receptors. These approaches provide atomic-level insights into ligand binding pathways, conformational changes, and the factors influencing receptor activation or antagonism.
MD simulations have revealed distinct binding pathways and modes for naloxone when interacting with opioid receptors, often contrasting its behavior with that of opioid agonists like morphine biorxiv.orggoogle.commedrxiv.orgelifesciences.orgacs.orgfda.govacs.org. These simulations highlight naloxone's interaction with specific amino acid residues within the receptor's binding pocket, such as I322, D147, and Y148, and how its chemical structure influences its penetration and interaction dynamics within the pocket google.commedrxiv.orgelifesciences.org. For example, simulations suggest that naloxone's allyl group may conflict with certain receptor residues, influencing its binding pose compared to morphine medrxiv.orgelifesciences.org.
Furthermore, computational modeling has been used to predict the dissociation rates and mechanisms of opioids from the MOR, which is critical for understanding naloxone's effectiveness in overdose reversal fda.govbiorxiv.orgacs.orgfda.gov. Studies investigating the protonation state of key residues like H297 have shown its influence on fentanyl's binding affinity and residence time at the MOR, providing a basis for evaluating naloxone's competitive binding efficacy biorxiv.orgacs.org. Photocrosslinking studies combined with computational predictions have also aided in identifying naloxone's binding sites on the MOR decltechnology.com.
| Method | Receptor | Ligand | Key Findings | Reference |
| Molecular Dynamics (MD) | MOR | Naloxone | Binding pathway, interaction with I322, D147, Y148; contrasts with morphine binding | biorxiv.orggoogle.commedrxiv.orgelifesciences.orgacs.orgfda.govacs.org |
| Metadynamics | DOR | Naloxone | Entry pathways into binding pocket, predicted free energy of binding | nih.gov |
| Metadynamics | MOR | Fentanyl (for naloxone effectiveness) | Dissociation pathways and kinetics, role of H297 protonation | fda.govbiorxiv.orgacs.orgfda.gov |
| Photocrosslinking | MOR | Naloxone | Identified two binding sites; hydrophobic and polar/uncharged residues involved | decltechnology.com |
Compound List:
Naloxone
this compound
Morphine
Fentanyl
Buprenorphine
Carfentanil
Sufentanil
Endomorphin-1 (EM-1)
Naltrexone
Diprenorphine
Norbuprenorphine
DAMGO
U50,488
DPDPE
N/OFQ (Nociceptin/Orphanin FQ)
Bremazocine
Deltorphin
β-FNA
Nor-BNI
NTI
Compound 1 (µOR-NAM)
BMS-986122
MP1207
MP1208
Molecular Docking Simulations for Ligand-Receptor Complex Formation
Molecular docking simulations are crucial for predicting the binding modes of ligands to their target receptors, providing insights into the initial stages of molecular recognition. Studies involving naloxone and its analogues, including deuterated forms, have utilized docking to explore their interactions with opioid receptors, primarily the mu-opioid receptor (μOR) biorxiv.orgbiorxiv.org. These simulations aim to identify key amino acid residues involved in binding and to predict the orientation and affinity of the ligand within the receptor's binding pocket.
For naloxone, docking studies have shown its ability to occupy the same binding pocket as agonists like morphine frontiersin.org. The allyl group of naloxone has been observed to interact with specific residues, influencing its binding conformation and preventing deeper penetration compared to agonists frontiersin.orgnih.gov. While specific docking studies detailing "this compound" are not extensively found, the general principles applied to naloxone's docking can be extrapolated. Deuteration at specific positions, such as in a hypothetical "this compound" molecule, could subtly alter its electronic distribution and hydrogen bonding capabilities, potentially influencing its predicted binding pose and interactions with residues like D1473.32 or H2976.52 within the μOR acs.org. Such simulations would typically analyze binding scores and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability
Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how ligand-receptor complexes evolve over time, their stability, and the conformational changes involved in binding and unbinding events. Metadynamics simulations, a type of enhanced sampling MD, have been particularly useful in exploring ligand dissociation pathways and residence times at opioid receptors frontiersin.orgnih.govacs.orgfda.govfrontiersin.orgnih.gov.
Research has shown that naloxone, when bound to the μ-opioid receptor, can adopt different poses and interact with conserved residues frontiersin.orgnih.govfda.gov. For instance, MD simulations have characterized hydrogen bonding and stacking contacts that contribute to binding affinity and kinetics fda.gov. Studies comparing naloxone and morphine binding to the μ-opioid receptor using MD simulations indicate that naloxone's allyl group can lead to steric hindrance with certain residues, limiting its ability to penetrate as deeply into the binding pocket as morphine frontiersin.orgnih.gov. This difference in penetration and interaction can influence the stability of the naloxone-receptor complex.
Quantum Chemical Calculations on Deuterium Effects in Binding
Quantum Chemical (QC) calculations provide a more rigorous, atomistic view of molecular interactions, allowing for the investigation of electronic effects and the precise impact of isotopic substitution. Deuterium isotope effects (KIEs) are a well-established tool in mechanistic studies, where the substitution of hydrogen with deuterium can alter reaction rates or binding affinities due to differences in zero-point vibrational energy and bond strength d-nb.infocsbsju.edulibretexts.orgresearchgate.netmdpi.com.
For this compound, QC calculations could be employed to quantify the deuterium isotope effect on its binding affinity to opioid receptors. This might involve calculating binding energies for both protonated and deuterated forms of naloxone, or analyzing the electronic structure of the ligand-receptor interface. Deuterium atoms form slightly stronger bonds than hydrogen atoms due to their higher zero-point vibrational energy d-nb.infocsbsju.edulibretexts.org. This difference can manifest as a kinetic isotope effect (KIE) if the bond involving the deuterium atom is broken or significantly altered in the transition state of binding.
Specifically, QC calculations could investigate how deuteration at particular sites on naloxone affects:
Binding Free Energy: Calculating the change in free energy of binding for this compound compared to naloxone. A lower (more negative) binding free energy would indicate stronger binding.
Hydrogen Bond Strength: Assessing how deuteration influences the strength and geometry of hydrogen bonds formed between naloxone and receptor residues. Deuterium-substituted hydrogen bonds are generally stronger d-nb.info.
Electronic Distribution: Analyzing changes in partial charges or electrostatic potentials on the naloxone molecule due to deuteration, which could impact its interaction with polar residues in the receptor.
Vibrational Frequencies: Calculating vibrational modes to understand how deuteration affects the ligand's flexibility and its ability to adapt to the receptor's binding site.
While direct QC studies on "this compound" are not explicitly detailed in the provided search results, the principles of deuterium isotope effects are well-established in chemical and biochemical contexts d-nb.infocsbsju.edulibretexts.orgresearchgate.netmdpi.com. Applying these methods to this compound would offer precise, quantum-level insights into how isotopic substitution influences its pharmacological profile at the molecular level.
Emerging Research Applications and Future Directions for Naloxone D5
Applications in Preclinical Drug Metabolism and Disposition Studies
Naloxone-D5 serves as an indispensable analytical standard in preclinical pharmacokinetic studies, aiding in the disposition and metabolism profiling of naloxone (B1662785) and related compounds sigmaaldrich.commdpi.com. In studies employing techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), Naloxone-D5 is used to quantify naloxone metabolites in biological samples such as plasma and urine sigmaaldrich.com. Furthermore, research into novel drug delivery systems, such as naloxone prodrug depots, utilizes preclinical models (e.g., rats and cynomolgus monkeys) to assess extended protection against opioid overdose. These studies evaluate the controlled release, distribution, and efficacy of naloxone in animal models, providing critical data for potential human translation nih.govnih.gov. The zebrafish larvae model has also emerged as a platform for drug metabolism studies, where naloxone has been used to optimize mass spectrometry imaging (MSI) protocols for visualizing drug distribution and metabolism within these organisms mdpi.com.
Contributions to Understanding Metabolic Pathways of Opioid Antagonists
The metabolism of naloxone involves hepatic processes, primarily glucuronide conjugation, yielding metabolites such as naloxone-3-glucuronide (B1512897) and 6-beta-naloxol drugbank.comeuropa.eu. Naloxone-D5, as a labeled internal standard, is vital for the accurate quantification of these metabolites in various biological samples sigmaaldrich.comcerilliant.com. By enabling precise measurement, Naloxone-D5 contributes to a deeper understanding of the metabolic pathways of naloxone and other opioid antagonists, facilitating comparative analyses across different biological models and species mdpi.com. This detailed metabolic profiling is essential for elucidating drug disposition and identifying potential drug-drug interactions or inter-individual variability.
Development of Advanced Tracer Technologies for Research
Stable isotope-labeled compounds like Naloxone-D5 are foundational to advanced analytical techniques used in research. As a labeled internal standard, Naloxone-D5 is integral to quantitative mass spectrometry methods, including LC-MS/MS and GC-MS sigmaaldrich.comlgcstandards.comsigmaaldrich.comlcms.czcerilliant.com. These labeled tracers are indispensable for accurately tracking the presence and concentration of analytes in biological samples, especially when dealing with low concentrations or complex matrices lcms.czchem960.com. The use of high-resolution, accurate-mass mass spectrometry, coupled with standards like Naloxone-D5, significantly enhances the sensitivity, specificity, and reliability of drug analysis, paving the way for more sophisticated research methodologies lcms.cz.
Role in Non-Clinical Translational Research Models
Naloxone-D5 plays a critical role in non-clinical translational research by serving as a reliable internal standard in studies that bridge basic science and clinical applications. For instance, its use in pharmacokinetic and distribution studies using zebrafish larvae models contributes to understanding how drugs behave in vivo, which can inform human studies mdpi.com. Furthermore, preclinical investigations into novel naloxone prodrugs for extended overdose protection utilize animal models (rats and monkeys) to assess efficacy and pharmacokinetics, demonstrating the translational potential of these interventions nih.govnih.gov. Drug self-administration models, which examine how animals and humans respond to drugs of abuse and potential treatments, also rely on accurate quantification of compounds like naloxone, where Naloxone-D5 serves as a crucial analytical tool nih.gov.
Potential in Fundamental Biophysical and Chemical Research
While Naloxone-D5's primary role is analytical, its well-defined chemical structure and isotopic labeling offer potential in fundamental chemical research. As a precisely characterized chemical entity, it can be used in the development and validation of novel analytical instrumentation and methodologies. Its stable isotopic labeling allows for detailed studies in areas such as isotope dilution mass spectrometry and the characterization of chemical interactions or separations. The availability of detailed chemical and physical properties, including SMILES strings and InChI keys, supports its use in computational chemistry and the exploration of molecular behavior lgcstandards.comscbt.comsigmaaldrich.comsynzeal.comcaymanchem.com.
Innovative Analytical Methodologies for Complex Biological Matrices
The application of Naloxone-D5 is central to the advancement of analytical methodologies for complex biological matrices. It is extensively used as an internal standard in LC-MS/MS and GC-MS for the precise quantification of naloxone and its metabolites in challenging samples like plasma, urine, and tissue extracts sigmaaldrich.comlcms.czchem960.comcaymanchem.com. The incorporation of Naloxone-D5 helps mitigate matrix effects and ensures robust, reproducible quantitative results, which are critical for forensic analysis, clinical toxicology, and pharmaceutical research sigmaaldrich.comlcms.czchem960.com. Techniques such as high-resolution accurate-mass spectrometry, exemplified by the Orbitrap Exploris 120, leverage standards like Naloxone-D5 to achieve highly accurate targeted screening and quantitation of a broad range of drugs lcms.cz. Similarly, advanced techniques like Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry (LC-TIMS-TOF MS) utilize such standards for isomeric separation and analysis nsf.gov.
Q & A
Q. What experimental design considerations are critical when studying Naloxone's pharmacokinetics in diverse populations?
Methodological Answer: Prioritize physiologically-based pharmacokinetic (PBPK) modeling to account for variables such as age, hepatic metabolism, and genetic polymorphisms. Validate models using in vitro-in vivo extrapolation (IVIVE) and cross-reference with clinical trial data. Standardize administration routes (e.g., nasal vs. intramuscular) and include control groups to isolate pharmacological effects. Pilot testing protocols for feasibility ensures reproducibility .
Q. How can researchers ensure the reliability of self-reported Naloxone administration data in community-based studies?
Methodological Answer: Triangulate self-reported data (e.g., via automated text surveys) with electronic health records (EHR) and pharmacy dispensing logs. Pilot-test survey instruments for clarity and functionality to reduce measurement bias. Implement longitudinal follow-ups (e.g., 7-day carry assessments) and secure de-identified data storage (HIPAA-compliant servers) to enhance validity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Naloxone efficacy studies?
Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to address inter-individual variability in opioid receptor binding. Bayesian hierarchical models quantify uncertainty in overdose reversal thresholds. Sensitivity analyses should test assumptions about naloxone’s half-life and bioavailability across subpopulations (e.g., chronic vs. acute users) .
Advanced Research Questions
Q. What methodologies address conflicting findings in Naloxone's optimal dosing strategies across different opioid receptor affinities?
Methodological Answer: Conduct in vitro competitive binding assays to quantify naloxone’s displacement efficacy against synthetic opioids (e.g., fentanyl analogs). Pair assays with PBPK simulations to model tissue-specific receptor saturation. Meta-regression of clinical trial data identifies covariates (e.g., co-administered sedatives) that explain dosing discrepancies .
Q. How can physiologically-based pharmacokinetic (PBPK) modeling improve the prediction of Naloxone's efficacy in overdose reversal scenarios?
Methodological Answer: Integrate whole-body PBPK models with respiratory depression algorithms to simulate naloxone’s time-dependent antagonism of opioid-induced hypoxia. Parameterize models using clinical pharmacokinetic data (e.g., nasal mucosa absorption rates) and validate against real-world overdose outcomes. Open-source tools like BioGears enhance reproducibility .
Q. What interdisciplinary approaches are necessary to evaluate Naloxone's impact on reducing opioid mortality rates while controlling for confounding variables?
Methodological Answer: Combine geospatial analysis of overdose hotspots with ethnographic interviews to contextualize accessibility barriers. Apply difference-in-differences (DiD) models to assess mortality trends pre/post-policy interventions. Machine learning techniques (e.g., causal forests) disentangle naloxone’s direct effects from concurrent harm reduction policies .
Q. How should researchers address contradictions in community-based Naloxone distribution study outcomes when evaluating policy effectiveness?
Methodological Answer: Use multi-level regression models to partition variance between individual-level (e.g., carrying behavior) and policy-level (e.g., naloxone access laws) factors. Qualitative comparative analysis (QCA) identifies necessary/sufficient conditions for program success. Stakeholder engagement (e.g., law enforcement surveys) clarifies implementation gaps .
Q. What systematic review frameworks are most effective for synthesizing Naloxone's cost-effectiveness across heterogeneous healthcare systems?
Methodological Answer: Adhere to PRISMA guidelines with eligibility criteria focused on economic evaluations (e.g., cost per overdose averted). Use the British Medical Journal’s quality assessment framework to rank studies by rigor. Meta-analysis with random-effects models accounts for variability in healthcare infrastructure .
Methodological Best Practices
- Data Triangulation : Combine quantitative (e.g., EHR, dispensing logs) and qualitative (e.g., interviews) data to mitigate self-reporting biases .
- Model Validation : Cross-validate PBPK simulations with clinical outcomes to ensure predictive accuracy .
- Policy Contextualization : Use mixed-methods approaches (quantitative + qualitative) to evaluate naloxone distribution laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
